
Phosphinic acid, potassium salt
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Overview
Description
Phosphinic acid, potassium salt (KH2PO2), also known as potassium hypophosphite, is an inorganic compound with the molecular formula KO2P and a molar mass of 102.07 g/mol . It is the potassium salt of phosphinic acid (H3PO2), characterized by a P–H bond, which contributes to its unique reducing properties and stability in aqueous solutions. The compound is synthesized via neutralization of phosphinic acid with potassium hydroxide.
Structurally, the anion [H2PO2]<sup>−</sup> features a tetrahedral geometry around the phosphorus atom, with two oxygen atoms, one hydrogen atom, and a lone pair of electrons . Potassium salts of phosphinic acid are favored in pharmaceutical and industrial applications due to their high solubility, stability, and biocompatibility . For example, they are utilized in prodrug formulations for HIV protease inhibitors, where the potassium counterion enhances solubility and bioavailability .
Scientific Research Applications
Agricultural Applications
Fungicide
Potassium phosphonate is primarily utilized as a systemic fungicide to combat various fungal diseases in crops. It is particularly effective against pathogens such as Phytophthora spp., which are responsible for root rot and downy mildew diseases. Research indicates that potassium phosphonate acts by disrupting the metabolism of these pathogens, leading to their growth inhibition. For instance, a study on Nagpur mandarin demonstrated that foliar application of potassium phosphonate significantly reduced lesions caused by Phytophthora parasitica and increased fruit yield by 65.89 kg per tree when applied at optimal concentrations .
Fertilizer
In addition to its fungicidal properties, potassium phosphonate serves as a source of phosphorus and potassium in fertilizers. It is marketed under various trade names and is included in formulations aimed at enhancing plant growth and resistance to stress . However, studies have shown that while it can provide some benefits, it should not be solely relied upon as a phosphorus source due to its inefficiency compared to traditional phosphate fertilizers .
Toxicological Profile
The safety assessment of potassium phosphonate reveals that it has low acute toxicity. Toxicological studies indicate that the compound has an oral LD50 greater than 2000 mg/kg in rats, categorizing it as low toxicity for both oral and dermal exposure . Long-term studies have identified a No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity at 250 mg/kg body weight per day . Moreover, the compound does not exhibit mutagenic potential based on available data from related chemicals .
Environmental Impact
Potassium phosphonate is considered environmentally benign when used according to recommended guidelines. Its application in agriculture has been shown to enhance plant resistance without causing significant adverse effects on non-target organisms . However, like all chemical inputs, careful management is necessary to prevent potential runoff into water systems.
Case Study 1: Nagpur Mandarin
In a controlled study conducted in Maharashtra, India, researchers evaluated the effectiveness of potassium phosphonate against Phytophthora infections in Nagpur mandarin trees. The study found that a combination of foliar spray and soil drenching at a concentration of 3 ml/liter resulted in a significant reduction of oozing lesions (28.39% reduction) and improved canopy volume (11.15% increase) compared to untreated controls .
Treatment Type | Concentration (ml/L) | Lesion Count Reduction (%) | Canopy Volume Increase (%) | Fruit Yield (kg/tree) |
---|---|---|---|---|
Foliar + Soil Drench | 3 | 28.39 | 11.15 | 65.89 |
Soil Drench | 4 | 9.42 | 10.17 | 62.11 |
Foliar Spray | - | Not applicable | Not applicable | Not applicable |
Case Study 2: Efficacy in Other Crops
Research has also indicated the effectiveness of potassium phosphonate in other crops like grapes and tomatoes, where it has been used successfully to manage downy mildew with similar mechanisms of action observed against Phytophthora species .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing phosphinic acid, potassium salt, and how can purity be optimized?
this compound (KPH₂O₂) is typically synthesized by neutralizing hypophosphorous acid (H₃PO₂) with potassium hydroxide (KOH) in an aqueous medium. The reaction proceeds as: H3PO2+KOH→KH2PO2+H2O
Key parameters include maintaining a molar ratio of 1:1, temperature control (25–30°C to avoid decomposition), and slow addition of KOH to prevent exothermic runaway. Post-synthesis, recrystallization from hot water removes impurities like unreacted KOH or residual acids. Purity (>99%) can be verified via elemental analysis (C, H, P content) and titration with standardized iodine solutions to quantify reducing capacity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- X-ray diffraction (XRD): Identifies crystalline structure and confirms the absence of polymorphic impurities.
- Nuclear Magnetic Resonance (³¹P NMR): Detects chemical shifts at \sim10–15 ppm for P–H bonds, distinguishing it from phosphonates or phosphates.
- Thermogravimetric Analysis (TGA): Assesses thermal stability; decomposition typically occurs above 100°C .
- Ion Chromatography: Quantifies hypophosphite ion (H₂PO₂⁻) concentration and detects anionic contaminants like phosphate or sulfate .
Q. How does the solubility of this compound in aqueous and organic solvents influence experimental design?
The salt is highly water-soluble (200 g/100 mL at 25°C) but insoluble in ethanol or ether . This property necessitates water-based reaction systems for homogeneous catalysis or redox studies. For non-aqueous applications, phase-transfer catalysts (e.g., crown ethers) may be required. Researchers should pre-dry the compound at 60°C to avoid hydration interference in anhydrous reactions .
Advanced Research Questions
Q. How can contradictory data on the reducing efficacy of this compound in different pH conditions be resolved?
Discrepancies arise from pH-dependent redox potentials. At pH < 7, H₂PO₂⁻ acts as a strong reducing agent (E° = −0.65 V vs. SHE), but its activity diminishes in alkaline conditions due to deprotonation. To resolve contradictions:
- Standardize pH buffers (e.g., acetate for acidic, borate for basic media).
- Use cyclic voltammetry to measure redox potentials under controlled conditions.
- Compare reaction kinetics via UV-Vis spectroscopy (e.g., reduction of Ag⁺ to Ag nanoparticles) .
Q. What experimental strategies mitigate thermal instability during high-temperature applications?
this compound decomposes above 100–150°C, releasing phosphine (PH₃) gas, which is toxic and flammable . Mitigation approaches include:
- Inert Atmosphere: Conduct reactions under nitrogen/argon to suppress oxidative decomposition.
- Stabilizers: Add chelating agents (e.g., EDTA) to sequester trace metals that catalyze degradation.
- Real-Time Monitoring: Use mass spectrometry (MS) or gas chromatography (GC) to detect PH₃ emissions during TGA-DSC experiments .
Q. How do computational models explain the mechanistic role of this compound in radical-mediated reactions?
Density Functional Theory (DFT) simulations reveal that H₂PO₂⁻ donates hydrogen atoms to radicals (e.g., •OH or •SO₄⁻), forming HPO₂⁻• intermediates. Experimental validation involves:
- Electron Paramagnetic Resonance (EPR) to detect radical adducts.
- Isotopic labeling (e.g., D₂O substitution) to track H-atom transfer pathways.
- Kinetic isotope effects (KIE) to distinguish between concerted vs. stepwise mechanisms .
Q. What methodologies address conflicting ecotoxicological data for phosphinic acid salts in aquatic systems?
While phosphinic acid, aluminum salt is classified as Aquatic Chronic 3 (harmful at >10 mg/L), data for potassium salts are sparse . Researchers should:
- Perform Daphnia magna chronic toxicity tests (OECD 202/211 guidelines) at varying concentrations.
- Analyze bioaccumulation potential via log Kow measurements (predicted −2.1, indicating low lipophilicity).
- Cross-reference with QSAR models (if validated for inorganic salts) to predict ecotoxicity endpoints .
Comparison with Similar Compounds
Phosphinic Acid Derivatives
Sodium and Calcium Salts of Phosphinic Acid
Property | Potassium Salt (KH2PO2) | Sodium Salt (NaH2PO2) | Calcium Salt (Ca(H2PO2)2) |
---|---|---|---|
Solubility in Water | High (1,220 g/L at 20°C) | Very high (2,000 g/L at 20°C) | Low (4.5 g/L at 20°C) |
Reducing Potential | Moderate | High | Low |
Thermal Stability | Stable up to 300°C | Decomposes at 200°C | Stable up to 400°C |
Applications | Pharmaceuticals, nanoparticles | Food preservatives, catalysts | Flame retardants, ceramics |
- Potassium salts exhibit superior thermal stability compared to sodium salts, making them suitable for high-temperature processes . Sodium salts, however, are more effective reducing agents in nanoparticle synthesis (e.g., silver nanoparticles in ethanol) . Calcium salts are preferred in fire-retardant materials due to their low solubility and high thermal resistance .
Phosphonic Acid (H3PO3) and Its Salts
Phosphonic acids (R-PO3H2) differ from phosphinic acids (R-PO2H) by the presence of an additional oxygen atom and stronger acidity (pKa ~1.5 vs. ~1.0 for phosphinic acids) . Key differences include:
- Proton Transport : Phosphinic acids exhibit higher anhydrous proton conductivity (10<sup>−3</sup> S/cm) than phosphonic acids (10<sup>−4</sup> S/cm) due to lower dissociation barriers .
- Biological Activity : Phosphinic acids are more effective enzyme inhibitors (e.g., HIV protease) due to their ability to mimic tetrahedral intermediates in peptide hydrolysis .
- Antioxidant Efficacy: Bis(α-aminoalkyl)phosphinic derivatives show hydroxyl radical scavenging activity comparable to ascorbic acid, with compounds 4c and 4f achieving IC50 values of 18–22 µg/mL .
Phosphoric Acid (H3PO4) and Its Salts
Property | Phosphinic Acid (H3PO2) | Phosphoric Acid (H3PO4) |
---|---|---|
Acidity (pKa) | ~1.0 | ~2.1 (first dissociation) |
Redox Activity | Strong reducing agent | Weak oxidizer |
Applications | Nanoparticle synthesis, drugs | Fertilizers, food additives |
- Phosphinic acid derivatives are superior reducing agents, enabling the synthesis of silver nanoparticles in ethanol without requiring additional catalysts . In contrast, phosphoric acid is primarily used in fertilizers (e.g., ammonium phosphate) and food acidulants (E338) due to its low toxicity and buffering capacity .
Sulfonic and Carboxylic Acid Derivatives
- Permeability: Phosphinic acids (e.g., compound 7) exhibit lower permeability in PAMPA assays compared to carboxylic acids (e.g., amino squaric acid) despite similar lipophilicity, attributed to stronger hydrogen-bonding interactions with membranes .
- Ionic Conductivity : Under anhydrous conditions, phosphinic acids achieve conductivity values 10× higher than sulfonic acids due to efficient proton-hopping mechanisms .
Key Research Findings
Nanoparticle Synthesis: KH2PO2 reduces AgNO3 in ethanol to produce colloidal silver, with particle size controlled by [AgNO3]/[H3PO2] ratios and temperature .
Drug Design: Phosphinic dipeptides (e.g., compounds 6–12) demonstrate potent inhibitory activity against metalloproteases, with IC50 values in the nanomolar range .
Isomer Separation : Cyclic phosphinic acids formed via microwave irradiation enable efficient separation of bis(α-hydroxyalkyl)phosphinic acid diastereoisomers, critical for enantioselective drug synthesis .
Properties
Molecular Formula |
HKO2P+ |
---|---|
Molecular Weight |
103.079 g/mol |
IUPAC Name |
potassium;oxido(oxo)phosphanium |
InChI |
InChI=1S/K.HO2P/c;1-3-2/h;3H/q+1; |
InChI Key |
HBVUHCGNRVSZOO-UHFFFAOYSA-N |
Canonical SMILES |
[O-][PH+]=O.[K+] |
Origin of Product |
United States |
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